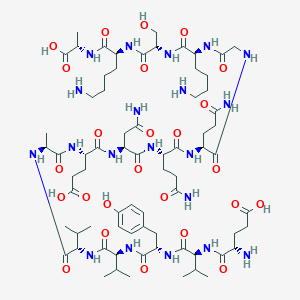

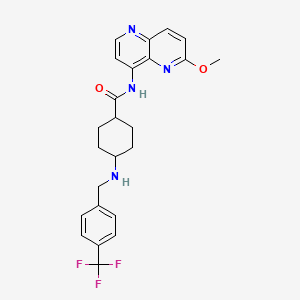

![molecular formula C58H78N10O15 B12401186 HBcAg [Hepatitis B virus] (18-27)](/img/structure/B12401186.png)

HBcAg [Hepatitis B virus] (18-27)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

HBcAg [Hepatitis B virus] (18-27) is a core antigen protein of the Hepatitis B virus. It is an indicator of active viral replication, meaning that individuals infected with Hepatitis B can transmit the virus to others . This antigen is crucial for understanding the replication and infection mechanisms of the Hepatitis B virus.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of HBcAg [Hepatitis B virus] (18-27) involves recombinant DNA technology. The gene encoding the HBcAg is inserted into an expression vector, which is then introduced into a host cell, such as bacteria, yeast, or mammalian cells. The host cells are cultured under specific conditions to express the HBcAg protein, which is then purified using various chromatographic techniques .

Industrial Production Methods: Industrial production of HBcAg [Hepatitis B virus] (18-27) typically involves large-scale fermentation processes. The host cells expressing the HBcAg protein are grown in bioreactors under controlled conditions. The protein is then harvested and purified using high-throughput purification methods to ensure high yield and purity .

Análisis De Reacciones Químicas

Types of Reactions: HBcAg [Hepatitis B virus] (18-27) primarily undergoes biochemical reactions rather than traditional chemical reactions. These include interactions with antibodies and other immune system components. It does not typically undergo oxidation, reduction, or substitution reactions in the traditional chemical sense .

Common Reagents and Conditions: The common reagents used in the preparation and analysis of HBcAg [Hepatitis B virus] (18-27) include various buffers, detergents, and chromatographic media. Conditions such as pH, temperature, and ionic strength are carefully controlled to maintain the stability and activity of the protein .

Major Products Formed: The major product formed from the expression of the HBcAg gene is the HBcAg protein itself. This protein can be further modified or conjugated with other molecules for various research and diagnostic applications .

Aplicaciones Científicas De Investigación

HBcAg [Hepatitis B virus] (18-27) has numerous applications in scientific research, particularly in the fields of virology, immunology, and vaccine development. It is used to study the replication and infection mechanisms of the Hepatitis B virus, as well as to develop diagnostic assays for detecting Hepatitis B infection . Additionally, HBcAg is used in the development of vaccines and therapeutic agents aimed at preventing or treating Hepatitis B .

Mecanismo De Acción

The mechanism of action of HBcAg [Hepatitis B virus] (18-27) involves its role as a core antigen in the Hepatitis B virus. It interacts with the host’s immune system, eliciting an immune response that includes the production of antibodies against the virus. This immune response is crucial for controlling and clearing the infection . The molecular targets and pathways involved include the major histocompatibility complex (MHC) class I molecules and the cytotoxic T lymphocyte (CTL) response .

Comparación Con Compuestos Similares

Similar Compounds: Similar compounds to HBcAg [Hepatitis B virus] (18-27) include other viral core antigens such as HBeAg (Hepatitis B e antigen) and HBsAg (Hepatitis B surface antigen). These antigens are also markers of Hepatitis B infection and are used in diagnostic assays .

Uniqueness: HBcAg [Hepatitis B virus] (18-27) is unique in its role as a core antigen, which is essential for the assembly and replication of the Hepatitis B virus. Unlike HBeAg and HBsAg, which are secreted forms of the virus, HBcAg is an intracellular protein that forms the nucleocapsid of the virus . This makes it a critical target for understanding the intracellular processes of viral replication and for developing targeted therapeutic interventions.

Propiedades

Fórmula molecular |

C58H78N10O15 |

|---|---|

Peso molecular |

1155.3 g/mol |

Nombre IUPAC |

(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoic acid |

InChI |

InChI=1S/C58H78N10O15/c1-33(2)26-41(62-49(73)38(59)27-35-16-8-5-9-17-35)56(80)67-24-14-22-45(67)54(78)64-43(31-69)52(76)61-40(30-47(71)72)51(75)60-39(28-36-18-10-6-11-19-36)50(74)63-42(29-37-20-12-7-13-21-37)57(81)68-25-15-23-46(68)55(79)65-44(32-70)53(77)66-48(34(3)4)58(82)83/h5-13,16-21,33-34,38-46,48,69-70H,14-15,22-32,59H2,1-4H3,(H,60,75)(H,61,76)(H,62,73)(H,63,74)(H,64,78)(H,65,79)(H,66,77)(H,71,72)(H,82,83)/t38-,39-,40-,41-,42-,43-,44-,45-,46-,48-/m0/s1 |

Clave InChI |

WPDJAEURSVPNPM-HKFFZEPVSA-N |

SMILES isomérico |

CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CC5=CC=CC=C5)N |

SMILES canónico |

CC(C)CC(C(=O)N1CCCC1C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)N4CCCC4C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CC5=CC=CC=C5)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4aS,6aR,11aR,11bS)-4,4,6a,7,11b-pentamethyl-1,2,3,4a,5,6,11,11a-octahydrobenzo[a]fluorene-9,10-diol](/img/structure/B12401133.png)

![(2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,5-dihydroxy-4-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B12401142.png)

![(3Z)-3-[2-(5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)ethylidene]-5-hydroxyoxolan-2-one](/img/structure/B12401144.png)

![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxy-4-sulfanylidenepyrimidin-2-one](/img/structure/B12401160.png)

![N-[4-(6,7-dimethoxyquinazolin-4-yl)oxy-3-fluorophenyl]-7-fluoro-8-(4-hydroxypiperidin-1-yl)-12-methyl-4-oxo-1-azatricyclo[7.3.1.05,13]trideca-2,5,7,9(13)-tetraene-3-carboxamide](/img/structure/B12401182.png)